3-(2,2-diphenylacetamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide
Description
3-(2,2-Diphenylacetamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is a synthetic small molecule featuring a benzofuran core substituted with a diphenylacetamide group at the 3-position and an ethoxyphenyl carboxamide moiety at the 2-position. Its molecular formula is C₃₀H₂₃N₂O₄, with a molecular weight of 487.5 g/mol. The compound’s structure combines aromatic and heterocyclic elements, making it a candidate for exploring interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
3-[(2,2-diphenylacetyl)amino]-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O4/c1-2-36-26-20-12-10-18-24(26)32-31(35)29-28(23-17-9-11-19-25(23)37-29)33-30(34)27(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h3-20,27H,2H2,1H3,(H,32,35)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELGULUMGCTHHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Phenol Derivatives
The cyclocondensation of 2-hydroxybenzaldehyde with ethyl chloroacetoacetate under acidic conditions (e.g., sulfuric acid) yields ethyl benzofuran-2-carboxylate. This reaction proceeds via Friedel-Crafts acylation, followed by intramolecular cyclization. Optimal temperatures range from 80–100°C, with reaction times of 6–12 hours. Hydrolysis of the ester group using lithium hydroxide in methanol produces benzofuran-2-carboxylic acid, a critical intermediate.
Table 1: Comparative Analysis of Benzofuran Core Synthesis
Halogenative Cyclization
An alternative route involves treating 2-(2-bromoethyl)phenol derivatives with thionyl chloride in dichloromethane, catalyzed by N,N-dimethylformamide. This method achieves higher yields (85%) but requires stringent control over exothermicity during bromide addition.
Installation of the N-(2-Ethoxyphenyl)carboxamide Group
The carboxamide moiety at position 2 is introduced via a two-step process:
Acid Chloride Formation
Benzofuran-2-carboxylic acid is treated with thionyl chloride (1.2 equiv) in toluene at 60°C for 3 hours, yielding benzofuran-2-carbonyl chloride. Excess thionyl chloride is removed under reduced pressure to prevent side reactions.
Amidation with 2-Ethoxyaniline
The acid chloride is reacted with 2-ethoxyaniline (1.1 equiv) in tetrahydrofuran (THF) using triethylamine (2.0 equiv) as a base. The reaction proceeds at 0°C to room temperature over 4 hours, achieving 91% conversion. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) affords the N-(2-ethoxyphenyl)carboxamide intermediate.
Introduction of the 2,2-Diphenylacetamido Group at Position 3
Regioselective functionalization at position 3 presents the greatest synthetic challenge. Two strategies have been validated:
Palladium-Catalyzed C–H Arylation
Using 8-aminoquinoline as a directing group, Pd(OAc)2 (5 mol%) catalyzes the arylation of benzofuran-2-carboxamide with diphenylacetyl chloride in the presence of Ag2CO3 (2.0 equiv) and K2HPO4 (1.5 equiv) in dimethylacetamide (DMA) at 120°C. This method achieves 73% yield but requires post-reaction transamidation to remove the directing group.
Tosylation-Amination Sequence
-
Tosylation : Treating 3-hydroxy-1-benzofuran-2-carboxamide with tosyl chloride (1.5 equiv) in pyridine at 0°C installs a tosyloxy leaving group.
-
Amination : Reaction with diphenylacetamide in the presence of K2CO3 (2.0 equiv) and tetra-n-butylammonium bromide (0.1 equiv) in toluene at 110°C for 12 hours substitutes the tosyl group with the diphenylacetamido moiety. Yield: 68%.
Table 2: Comparison of Position 3 Functionalization Methods
| Method | Catalyst/Reagent | Yield (%) | Selectivity |
|---|---|---|---|
| Pd-Catalyzed C–H Arylation | Pd(OAc)2, Ag2CO3 | 73 | High |
| Tosylation-Amination | TsCl, K2CO3 | 68 | Moderate |
Optimization and Industrial-Scale Considerations
Solvent and Catalyst Optimization
Purification Techniques
-
Recrystallization : Ethanol/water (7:3) mixtures achieve >99% purity for the final compound.
-
Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves regioisomeric impurities.
Analytical Characterization
-
NMR Spectroscopy :
-
HPLC-MS :
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be used to modify the amido group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper iodide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could lead to amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, benzofuran derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
Medicinally, compounds similar to 3-(2,2-diphenylacetamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide are investigated for their therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, such compounds may be used in the development of new materials, dyes, and as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2,2-diphenylacetamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide would depend on its specific biological target. Generally, benzofuran derivatives exert their effects by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The molecular targets could include kinases, proteases, or other critical enzymes involved in disease processes.
Comparison with Similar Compounds
Compound A : 3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide (CAS 887882-13-5)
- Molecular Formula : C₂₉H₂₁FN₂O₃
- Molecular Weight : 464.5 g/mol
- Key Differences :
- Substitutes the diphenylacetamide group with a biphenylacetamide moiety.
- Replaces the 2-ethoxyphenyl carboxamide with a 3-fluorophenyl group.
- Implications : The fluorine atom may enhance metabolic stability and binding affinity to hydrophobic pockets, while the biphenyl group could alter steric interactions compared to diphenyl .
Compound B : 2-(2-Ethoxyphenyl)quinoline-4-carboxylic Acid
- Molecular Formula: C₁₈H₁₅NO₃
- Molecular Weight : 293.3 g/mol
- Key Differences: Features a quinoline core instead of benzofuran. Retains the 2-ethoxyphenyl substituent but lacks the diphenylacetamide group.
Functional Analogues with Heterocyclic Cores
Compound C : 1-(2,4-Dichlorobenzyl)-1H-pyrazole-3,5-dicarboxylic Acid (M76)
- Molecular Formula : C₁₂H₈Cl₂N₂O₄
- Molecular Weight : 327.1 g/mol
- Key Differences :
- Pyrazole core replaces benzofuran.
- Dichlorobenzyl and dicarboxylic acid groups introduce polar and electronegative functionalities.
- Implications : The dichlorobenzyl group may enhance binding to halogen-binding pockets in proteins, while the dicarboxylic acid could improve solubility .
Research Findings and Implications
- Structural Flexibility : The benzofuran core in the target compound allows for modular substitution, as seen in Compound A’s biphenyl variant. This flexibility is critical for optimizing drug-like properties.
- Substituent Effects : The ethoxyphenyl group (shared with Compound B) may contribute to improved pharmacokinetics by modulating lipophilicity, whereas fluorophenyl (Compound A) or dichlorobenzyl (Compound C) groups could enhance target specificity .
- Biological Evaluation : While Compound C (M76) underwent biological testing for enzyme inhibition, similar data for the target compound are lacking in the provided evidence, highlighting a gap for future studies.
Biological Activity
3-(2,2-diphenylacetamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide, also known by its CAS number 888450-68-8, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its neuroprotective effects, antioxidant activities, and other relevant pharmacological implications.
- Molecular Formula : C31H26N2O4
- Molecular Weight : 490.55 g/mol
- IUPAC Name : this compound
- SMILES Notation : CCOc1ccccc1NC(=O)c1oc2c(c1NC(=O)C(c1ccccc1)c1ccccc1)cccc2
Biological Activity Overview
The biological activity of this compound has been explored in various studies, primarily focusing on its neuroprotective and antioxidant properties.
Neuroprotective Effects
In a study evaluating the neuroprotective effects of benzofuran derivatives, it was found that compounds similar to this compound exhibited significant protective effects against excitotoxic neuronal damage induced by NMDA (N-methyl-D-aspartate) receptors. The compound demonstrated efficacy comparable to established neuroprotectants like memantine at certain concentrations .
Antioxidant Activity
The compound has also shown promising antioxidant activity. It was capable of scavenging free radicals and inhibiting lipid peroxidation in vitro. This suggests that it may play a role in protecting neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases .
Case Studies and Research Findings
Several key studies have highlighted the biological activity of this compound:
The mechanisms underlying the biological activities of this compound are believed to involve modulation of neurotransmitter systems and reduction of oxidative stress:
- NMDA Receptor Modulation : By acting as an antagonist at NMDA receptors, the compound may prevent excessive calcium influx into neurons, which is crucial in excitotoxicity.
- Antioxidant Mechanism : The ability to scavenge reactive oxygen species (ROS) contributes to its protective effects against oxidative damage.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(2,2-diphenylacetamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Construct the benzofuran core via cyclization of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate in a basic medium (e.g., sodium carbonate in N-methylpyrrolidine) .
- Step 2 : Introduce the diphenylacetamido group through amide bond formation using coupling reagents like EDC/HOBt or DCC. Precise control of reaction conditions (temperature, solvent polarity) is critical to avoid side reactions such as ester hydrolysis .
- Step 3 : Purify intermediates via column chromatography and confirm structural integrity using NMR and LC-MS .
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions and amide bond formation. For example, the ethoxyphenyl group’s protons appear as a triplet (δ 1.2–1.4 ppm) and quartet (δ 3.8–4.1 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected m/z ~522.2 for C₃₂H₂₆N₂O₄) and detect impurities .
- HPLC-PDA : Assess purity (>95% recommended for biological assays) using a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s pharmacokinetic profile?
- ADMET Prediction : Use tools like SwissADME or ADMETlab to predict solubility (LogP ~4.2), metabolic stability (CYP450 interactions), and blood-brain barrier permeability. Substituents like the ethoxyphenyl group may reduce solubility but enhance target binding .
- Docking Studies : Perform molecular docking (AutoDock Vina) to assess interactions with targets like kinase enzymes or GPCRs. The diphenylacetamido moiety may engage in π-π stacking with aromatic residues in binding pockets .
Q. How should researchers resolve contradictions in biological activity data across structural analogs?
- Cross-Validation : Compare results from multiple assays (e.g., antimicrobial disk diffusion vs. broth microdilution) to confirm activity trends. For example, analogs with chloro-substituents show higher Gram-positive activity (MIC ~8 µg/mL) than methoxy derivatives .
- SAR Analysis : Systematically vary substituents (e.g., ethoxy vs. methoxy groups) and correlate changes with activity. A comparative table can highlight key trends:
| Derivative | Substituent (R) | IC₅₀ (Anticancer, µM) | MIC (E. coli, µg/mL) |
|---|---|---|---|
| Ethyl 3-diphenylacetamido | Ethoxy | 12.3 ± 1.5 | 16.0 ± 2.1 |
| Methyl 3-diphenylacetamido | Methoxy | 18.9 ± 2.0 | 32.5 ± 3.4 |
| Data inferred from structural analogs in |
Q. What experimental designs are recommended for in vivo efficacy studies?
- Dosing Strategy : Use pharmacokinetic data (t½ ~6–8 hours) to design twice-daily dosing in rodent models. Administer via oral gavage (10–50 mg/kg) with solubility enhancers like cyclodextrin .
- Endpoint Selection : Monitor tumor volume reduction (if anticancer) or bacterial load (if antimicrobial) alongside toxicity markers (ALT/AST levels, renal function) .
Methodological Notes
- Contradictory Data : If antimicrobial activity varies between analogs, re-evaluate assay conditions (e.g., pH, inoculum size) and confirm compound stability via LC-MS .
- Advanced Synthesis : For scale-up, optimize reaction steps using flow chemistry to enhance yield (>75%) and reduce purification complexity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
